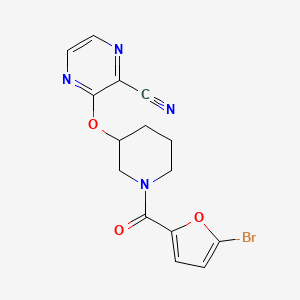

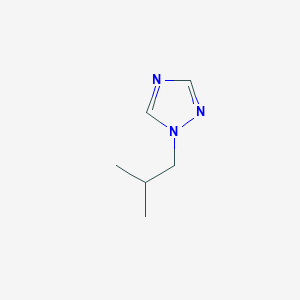

![molecular formula C24H25N7O3 B2448992 1-(4-(3-(4-etoxi-fenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)-2-fenoxietanona CAS No. 920377-60-2](/img/structure/B2448992.png)

1-(4-(3-(4-etoxi-fenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)-2-fenoxietanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone is a useful research compound. Its molecular formula is C24H25N7O3 and its molecular weight is 459.51. The purity is usually 95%.

BenchChem offers high-quality 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los andamiajes que contienen 1,2,4-triazol se han estudiado ampliamente por su potencial como agentes anticancerígenos. Estos compuestos exhiben una actividad prometedora contra las células cancerosas. El grupo 1,2,4-triazol interactúa con los receptores biológicos a través de enlaces de hidrógeno e interacciones dipolares. Notablemente, varios fármacos que contienen el grupo 1,2,4-triazol, como Fluconazol, Flupoxam y Anastrozol, son bien conocidos en la terapia del cáncer .

Propiedades Antimicrobianas

El enlace N–C–S en el esqueleto de 1,2,4-triazol contribuye a su actividad antimicrobiana. Los investigadores han identificado derivados de 1,2,4-triazol como agentes antimicrobianos efectivos. Estos compuestos tienen aplicaciones potenciales en el tratamiento de infecciones bacterianas y fúngicas .

Efectos Antiinflamatorios

Los 1,2,4-triazoles han demostrado propiedades antiinflamatorias. Su capacidad para modular las vías inflamatorias los convierte en candidatos interesantes para el desarrollo de fármacos en enfermedades inflamatorias .

Potencial Antioxidante

Los estudios han destacado la actividad antioxidante de los derivados de 1,2,4-triazol. Estos compuestos pueden desempeñar un papel en la protección de las células contra el estrés oxidativo y los trastornos relacionados .

Propiedades Analgésicas

Ciertos compuestos que contienen 1,2,4-triazol exhiben efectos analgésicos. Los investigadores continúan explorando su potencial como agentes analgésicos .

Catalizadores Orgánicos

Más allá de las aplicaciones farmacéuticas, los 1,2,4-triazoles sirven como catalizadores orgánicos. Su estructura única les permite participar en diversas transformaciones químicas, convirtiéndolos en herramientas valiosas en la química sintética .

En resumen, el compuesto es prometedor en diversas áreas, desde la terapia contra el cáncer hasta la síntesis orgánica. Los investigadores están investigando activamente nuevas metodologías sintéticas para acceder a nuevos andamiajes que contienen 1,2,4-triazol, lo que podría conducir al descubrimiento de innovadores candidatos a fármacos. Si necesita más información o tiene consultas adicionales, ¡no dude en preguntar! 😊 .

Mecanismo De Acción

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit c-met/vegfr-2 kinases , and USP28 . These proteins play crucial roles in cell proliferation and survival, making them important targets for cancer therapeutics.

Mode of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown to inhibit the activity of their target proteins . This inhibition likely occurs through the compound binding to the active site of the target protein, preventing it from performing its normal function.

Biochemical Pathways

Inhibition of c-met/vegfr-2 kinases and usp28 would likely affect multiple cellular pathways, including those involved in cell proliferation, survival, and angiogenesis .

Result of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown antitumor activities against various cancer cell lines . This suggests that the compound could potentially induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth.

Propiedades

IUPAC Name |

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O3/c1-2-33-20-10-8-18(9-11-20)31-24-22(27-28-31)23(25-17-26-24)30-14-12-29(13-15-30)21(32)16-34-19-6-4-3-5-7-19/h3-11,17H,2,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATPZHQMOPGDGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2448914.png)

![1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448917.png)

![6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2448918.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2448923.png)

![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2448926.png)

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2448927.png)

![Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2448930.png)